molecular formula C8H8FN3O B8787842 6-Fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-42-6

6-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No. B8787842
CAS RN: 1240518-42-6
M. Wt: 181.17 g/mol
InChI Key: QVFSZQBFFBLSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8FN3O and its molecular weight is 181.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-methoxy-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methoxy-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1240518-42-6

Product Name

6-Fluoro-4-methoxy-1H-indazol-3-amine

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

6-fluoro-4-methoxy-1H-indazol-3-amine

InChI

InChI=1S/C8H8FN3O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)

InChI Key

QVFSZQBFFBLSJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=NN2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Difluoro-6-methoxybenzonitrile (for a preparation see Intermediate 48) (29.2 g, 0.17 mol) was suspended in n-butanol (250 mL) and hydrazine hydrate (16.6 mL, 0.34 mol) was added. The suspension was heated at 110° C. for 19 h, then 115° C. for 4 h. The reaction was allowed to cool and a solid formed overnight. The solid was collected by filtration, and washed with n-butanol. Solid is mainly an aryl hydrazine by-product (uncyclised or regioisomer). The filtrate was concentrated and azeotroped with toluene to give 15.6 g of crude product (84% by LCMS). The crude product was taken up in ˜400 mL water, ˜5 mL AcOH and ˜350 mL ethyl acetate and any insoluble material was discarded. The organic layer was washed with water, dried (MgSO4) and evaporated. The residue was taken up in hot ethyl acetate (75 mL, 55° C.) and heptane was added (20 mL). The solid was collected by filtration, washed with heptane. This was repeated twice to give the title compound (6.7 g, 21%) as a purple solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 48
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Reaction Step Two
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16.6 mL
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350 mL
Type
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250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Yield
21%

Synthesis routes and methods II

Procedure details

2,4-Difluoro-6-methoxybenzonitrile (for a preparation see Intermediate 48) (29.2 g, 0.17 mol) was suspended in n-butanol (250 mL) and hydrazine hydrate (16.6 mL, 0.34 mol) was added. The suspension was heated at 110° C. for 19 h, then 115° C. for 4 h. The reaction was allowed to cool and a solid formed overnight. The solid was collected by filtration, and washed with n-butanol. Solid is mainly an aryl hydrazine by-product (uncyclised or regioisomer). The filtrate was concentrated and azeotroped with toluene to give 15.6 g of crude product (84% by LCMS). The crude product was taken up in ˜400 mL water, ˜5 mL AcOH and ˜350 mL ethyl acetate and any insoluble material was discarded. The organic layer was washed with water, dried (MgSO4) and evaporated. The residue was taken up in hot ethyl acetate (75 mL, 55° C.) and heptane was added (20 mL). The solid was collected by filtration, washed with heptane. This was repeated twice to give the title compound (6.7 g, 21%) as a purple solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 48
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Yield
21%

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